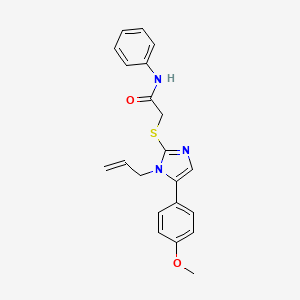

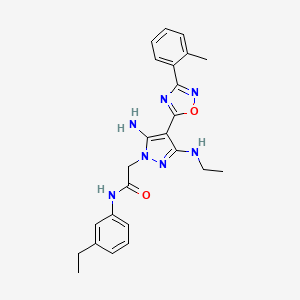

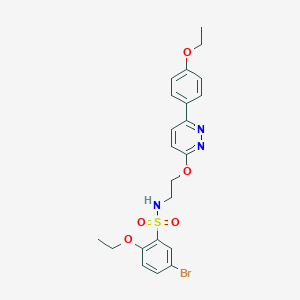

N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide, also known as MTMTO, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. MTMTO is a small molecule inhibitor that targets a specific protein, making it a promising candidate for the development of new drugs.

科学的研究の応用

Synthesis and Characterization

A novel approach in synthetic chemistry involves the development of methods for the synthesis of di- and mono-oxalamides through acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes. This methodology provides a route to N-(2-carboxyphenyl)aryloxalmonoamides, showcasing the potential of specific oxalamide compounds in synthetic applications. The process is notable for its simplicity and high yields, indicating its utility in creating anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Chemical Tautomerism

Research into the chemical structure and properties of related thiophene derivatives has revealed the existence of amino-imino tautomerism in N-monosubstituted aminothiophenes. This discovery, resulting from the synthesis of 3-heteroalkyl-2-N-organylaminothiophenes, highlights the dynamic equilibrium between amino and imino forms in certain thiophene compounds, underscoring the intricate behavior of sulfur-containing heterocycles in chemical reactions (Brandsma et al., 1998).

Chiral Building Blocks

The transformation of methioninol into (S)-3-aminothiolane derivatives through acid-catalyzed rearrangement demonstrates the application of thiophene-based compounds in producing chiral building blocks. This stereospecific process yields compounds with significant potential in asymmetric synthesis, showcasing the versatility of thiophene derivatives in creating optically active molecules (Dehmlow & Westerheide, 1992).

Electronic and Stereochemical Interactions

The study of N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides reveals the complex electronic and stereochemical interactions within oxalamide derivatives. Investigations into the 1H NMR spectra and X-ray diffraction analysis of these compounds provide insight into their conformational dynamics and diastereomeric behaviors, contributing to a deeper understanding of their chemical properties and potential applications (Olivato et al., 2008).

Nanoparticle Generation

The creation of native polythiophene/PCBM composite nanoparticles via ultrasonic micronization and thermocleaving demonstrates the innovative use of thiophene derivatives in the field of nanotechnology. This method allows for the production of nanoparticles with potential applications in polymer solar cells, highlighting the role of thiophene-based compounds in developing new materials for renewable energy technologies (Nan et al., 2011).

特性

IUPAC Name |

N-[(3-methoxythiolan-3-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S2/c1-20-15(7-8-22-10-15)9-16-13(18)14(19)17-11-5-3-4-6-12(11)21-2/h3-6H,7-10H2,1-2H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJKIDUANXZVSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)CNC(=O)C(=O)NC2=CC=CC=C2SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-tert-Butyl 6-ethyl 2-azabicyclo[3.1.0]hexane-2,6-dicarboxylate](/img/structure/B2469787.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2469792.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2469799.png)

![Ethyl 4-[2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2469805.png)